Wedelialactone A Wedelialactone A Wedelialactone A is a natural product found in Melanthera prostrata and Wedelia prostrata with data available.
Brand Name: Vulcanchem
CAS No.: 175862-40-5
VCID: VC0211754
InChI: InChI=1S/C24H34O8/c1-8-12(4)21(27)32-19-17-15(13(5)22(28)31-17)16(30-20(26)11(2)3)18-23(6,29)10-9-14(25)24(18,19)7/h8,11,14-19,25,29H,5,9-10H2,1-4,6-7H3/b12-8+/t14-,15-,16-,17-,18+,19-,23-,24+/m1/s1
SMILES: CC=C(C)C(=O)OC1C2C(C(C3C1(C(CCC3(C)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2
Molecular Formula: C24H34O8
Molecular Weight:

Wedelialactone A

CAS No.: 175862-40-5

Cat. No.: VC0211754

Molecular Formula: C24H34O8

Molecular Weight:

* For research use only. Not for human or veterinary use.

Wedelialactone A - 175862-40-5

Specification

CAS No. 175862-40-5
Molecular Formula C24H34O8
IUPAC Name [(3aR,4R,4aS,5R,8R,8aR,9S,9aR)-5,8-dihydroxy-5,8a-dimethyl-3-methylidene-4-(2-methylpropanoyloxy)-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-9-yl] (E)-2-methylbut-2-enoate
Standard InChI InChI=1S/C24H34O8/c1-8-12(4)21(27)32-19-17-15(13(5)22(28)31-17)16(30-20(26)11(2)3)18-23(6,29)10-9-14(25)24(18,19)7/h8,11,14-19,25,29H,5,9-10H2,1-4,6-7H3/b12-8+/t14-,15-,16-,17-,18+,19-,23-,24+/m1/s1
SMILES CC=C(C)C(=O)OC1C2C(C(C3C1(C(CCC3(C)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2
Appearance Powder

Introduction

Chemical Structure and Properties

Wedelolactone is a coumestan derivative classified as a secondary metabolite. It possesses a complex structure that contributes to its various biological activities.

Molecular Characteristics

The molecular characteristics of wedelolactone are summarized in the following table:

PropertyValue
Molecular FormulaC16H10O7
Molecular Weight314.2464 g/mol
SMILESCOC1=CC2=C(C3=C(C4=C(O3)C=C(O)C(O)=C4)C(=O)O2)C(O)=C1
InChIKeyXQDCKJKKMFWXGB-UHFFFAOYSA-N
StereochemistryAchiral
Defined Stereocenters0/0
E/Z Centers0
Charge0
Optical ActivityNone

The compound features a coumestan core structure with multiple hydroxyl and methoxy functional groups that contribute to its biological activity .

Physical Properties

Wedelolactone demonstrates variable solubility characteristics, with limited solubility in aqueous environments, which affects its bioavailability in biological systems. This property presents challenges for its therapeutic applications and has led researchers to explore various formulation strategies to enhance its delivery .

Natural Sources

Botanical Origins

Wedelolactone is primarily found in plants belonging to the Asteraceae family, particularly in the genera Eclipta and Wedelia. The following table summarizes the main plant sources:

Plant SpeciesFamilyPlant Parts Containing Wedelolactone
Eclipta albaAsteraceaeAerial parts, roots
Eclipta prostrata (L.) L.AsteraceaeWhole plant
Wedelia chinensisAsteraceaeAerial parts

These plants have been traditionally used in various systems of medicine across East Asia and other regions for treating different ailments .

Extraction and Isolation

The extraction of wedelolactone from natural sources typically involves the use of ethyl acetate or other organic solvents. Recent research has focused on improving extraction efficiency and developing sustainable methods for obtaining this compound. A study highlighted the use of plant tissue culture techniques for the in vitro rapid multiplication of Wedelia chinensis to enhance wedelolactone content, addressing challenges in conventional propagation methods caused by cross-pollination and habitat degradation .

Pharmacological Activities

Wedelolactone exhibits a diverse range of biological activities that make it a compound of significant research interest. Its pharmacological properties have been investigated in various experimental models.

Anti-cancer Properties

Wedelolactone has demonstrated promising anti-cancer activities against several types of malignancies:

Head and Neck Squamous Cancer

A comprehensive study investigated the effects of wedelolactone on head and neck squamous cancer cells. Key findings include:

  • Decreased proliferation of human SCC-4 and mouse CU110-1 tongue squamous carcinoma cells at doses greater than 6.25 μg/ml

  • Inhibition of cell migration at doses lower than those affecting proliferation

  • Suppression of epithelial-to-mesenchymal transition (EMT) with increased expression of E-cadherin and decreased expression of vimentin

  • Inhibition of AhR expression and its downstream targets CYP1A1 and CYP1B1

  • Antagonism of benzo(a)pyrene-stimulated migration, suggesting wedelolactone acts through the AhR pathway

  • Greater activity against cancer stem-like CU110-1 cells compared to SCC-4 cells, indicating selective activity against cancer stem cells

Other Cancer Types

Wedelolactone has also shown cytotoxic effects against:

  • Breast cancer cell lines

  • Prostate carcinomas (both in vitro and in vivo)

  • Pituitary cancer

  • Myeloma cancer lines

These effects occur at micromolar concentrations and involve targeting multiple cellular proteins including androgen receptors, 5-lipoxygenase, and topoisomerase IIα .

Anti-inflammatory Properties

Wedelolactone exerts anti-inflammatory effects through several mechanisms:

  • Inhibition of caspase-11, a key regulator of proinflammatory cytokine IL-1β maturation

  • Reduction of NF-κB-mediated transcription

  • Inhibition of IKK complex components (IKKγ, IKKα, and IKKβ), which are crucial for NF-κB activation

  • Potent trypsin inhibition

  • Antagonistic properties against phospholipase A2 (PLA2) myotoxins

  • Inhibition of 5-lipoxygenase (5-LO) activity in porcine leukocytes

These mechanisms contribute to wedelolactone's potential application in managing inflammatory conditions.

Neuroprotective Properties

Recent research has explored wedelolactone's potential in neurodegenerative disorders:

Alzheimer's Disease

A recent study using density functional theory and molecular docking techniques investigated wedelolactone's multitarget activity against Alzheimer's disease. Findings include:

Other Therapeutic Properties

Wedelolactone has demonstrated numerous other pharmacological activities:

  • Antihepatotoxic effects, protecting liver cells from toxins such as CC14, Phalloidin, and galactosamine

  • Antidiabetic properties

  • Anti-obesity effects

  • Antimyotoxicity

  • Antibacterial activity

  • Antioxidant properties

  • Antiviral effects

  • Anti-aging benefits

  • Cardiovascular protection

  • Serine protease inhibition

  • Protective effects on various organs including kidney, lung, neurons, eyes, bones, and teeth

Molecular Mechanisms of Action

Enzymatic Inhibition

Wedelolactone interacts with multiple enzymes, contributing to its diverse biological effects:

Enzyme/TargetEffectPhysiological Significance
Caspase-11InhibitionReduced proinflammatory cytokine maturation
IKK complex (IKKγ, IKKα, IKKβ)InhibitionDecreased NF-κB activation
TrypsinInhibitionReduced proteolytic activity
Phospholipase A2AntagonismAnti-myotoxic effects
5-LipoxygenaseInhibitionAnti-inflammatory action
AcetylcholinesteraseInhibitionPotential neuroprotective effects
Topoisomerase IIαInhibitionAnti-cancer activity
Androgen receptorsAntagonismAnti-prostate cancer effects

These enzymatic interactions underlie wedelolactone's therapeutic potential across various disease states .

Signaling Pathway Modulation

Wedelolactone influences several key signaling pathways:

NF-κB Pathway

Wedelolactone reduces NF-κB-mediated transcription through inhibition of IKK complex components. This mechanism contributes to its anti-inflammatory and potentially its anti-cancer properties .

AhR Pathway

In head and neck squamous cancer cells, wedelolactone inhibits the aryl hydrocarbon receptor (AhR) pathway, including downregulation of AhR expression and its downstream targets CYP1A1 and CYP1B1. This inhibition appears to be central to wedelolactone's anti-migratory effects on these cancer cells .

EMT Regulation

Wedelolactone modulates epithelial-to-mesenchymal transition (EMT) by increasing E-cadherin expression while decreasing vimentin expression. This effect may contribute to its anti-metastatic potential .

Pharmacokinetics

Research on wedelolactone's pharmacokinetic properties has revealed important insights into its metabolism and bioavailability:

Metabolism

In rat plasma, wedelolactone undergoes several metabolic transformations:

  • Hydrolysis

  • Open-ring lactone formation

  • Methylation

  • Demethylation

  • Glucuronidation

Bioavailability Challenges

A significant limitation of wedelolactone as a therapeutic agent is its limited solubility in biological environments. This poor bioavailability restricts its clinical application, highlighting the need for innovative delivery approaches. Current research suggests that nanotechnological approaches may improve wedelolactone's bioavailability and enhance its therapeutic potential .

Future Perspectives

Research Gaps

Despite extensive investigation into wedelolactone's pharmacological properties, several knowledge gaps remain:

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